3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 4-chlorophenyl group at position 3, a 2-ethylphenyl group at position 1, and a methoxy group at position 6. The 4-chlorophenyl and 2-ethylphenyl substituents enhance lipophilicity and steric bulk, which may influence binding affinity and metabolic stability. The 8-methoxy group could modulate electronic properties and solubility .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-3-16-6-4-5-7-23(16)29-25-20-14-19(30-2)12-13-22(20)27-15-21(25)24(28-29)17-8-10-18(26)11-9-17/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOUSLYQNCQTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in the presence of a catalyst such as indium chloride (InCl3) under microwave irradiation can yield quinoline derivatives . Another approach involves the use of a reduction and silver-mediated Appel reaction followed by sequential C–Br bond cleavage and double selective rearrangement .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the overall yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic esters.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, specific solvents, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-4-carboxylic esters, while substitution reactions can introduce various functional groups, leading to a diverse array of quinoline derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl vs. Bromophenyl : Bromine in 9b increases molecular weight (Br: 79.9 vs. Cl: 35.5 g/mol) but may reduce metabolic stability due to stronger C-Br bonds .
- Methoxy vs. Ethoxy : Ethoxy in provides higher solubility (logP ~2.5) than methoxy (logP ~2.8) due to increased alkyl chain length.
- Amino Groups: Introduction of amino groups (e.g., 2i) significantly boosts anti-inflammatory activity by 2–3-fold compared to non-amino derivatives .
Physicochemical Properties
- Melting Points: Derivatives with halogens (e.g., 9b: mp 147–148°C ) generally exhibit higher melting points than non-halogenated analogues due to stronger intermolecular forces.
- Lipophilicity : The 2-ethylphenyl group in the target compound increases logP (~4.2) compared to phenyl-substituted analogues (e.g., 9a: logP ~3.8) .
- Synthetic Yields: Substituents influence reaction efficiency. For example, bromophenyl derivative 9b is synthesized in 71% yield , whereas amino-substituted compounds require multi-step protocols with lower yields (~50%) .
Biological Activity
3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, known for its diverse biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant biological activities. This section summarizes key findings related to the biological activity of this compound.
Anti-inflammatory Activity
Studies have shown that pyrazolo[4,3-c]quinoline derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The inhibition of NO production is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Inhibition of iNOS and COX-2 |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been explored in various cancer cell lines. These compounds have demonstrated the ability to induce apoptosis and inhibit cell proliferation.
Case Study:
A study evaluated the cytotoxic effects of several pyrazolo[4,3-c]quinoline derivatives on breast cancer cell lines. The results indicated that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced anticancer activity.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Pathways: The compound inhibits key enzymes involved in inflammatory processes and cancer progression.
- Induction of Apoptosis: It promotes programmed cell death in cancer cells through various signaling pathways.
- Regulation of Gene Expression: The compound may modulate the expression of genes associated with inflammation and tumorigenesis.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies have been conducted to identify structural features that enhance biological activity. Key findings include:
- Substitution Patterns: Para-substituted phenyl rings generally exhibit greater inhibitory activity compared to ortho or meta substitutions.
- Electron-Withdrawing Groups: The presence of electron-withdrawing groups enhances anti-inflammatory and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
